molecular formula C9H17N B6615054 2-methyloct-3-yn-2-amine CAS No. 1314933-56-6

2-methyloct-3-yn-2-amine

Cat. No.: B6615054
CAS No.: 1314933-56-6
M. Wt: 139.24 g/mol
InChI Key: JBHDKLDFVKIJQL-UHFFFAOYSA-N
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Description

2-Methyloct-3-yn-2-amine: is an organic compound with the molecular formula C9H17N It is a member of the amine family, characterized by the presence of an amino group attached to a carbon chain This compound is notable for its unique structure, which includes a triple bond (alkyne) and a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyloct-3-yn-2-amine typically involves the reaction of an appropriate alkyne with an amine. One common method is the alkylation of propargylamine with a suitable alkyl halide under basic conditions. The reaction can be represented as follows:

[ \text{R-C≡C-H} + \text{R’-NH}_2 \rightarrow \text{R-C≡C-NH-R’} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel can be employed to facilitate the reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methyloct-3-yn-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often used.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Chemistry: 2-Methyloct-3-yn-2-amine is used as a building block in organic synthesis. Its unique structure allows it to participate in various coupling reactions, making it valuable in the synthesis of complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-methyloct-3-yn-2-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methylbut-3-yn-2-amine
  • 2-Methylhex-3-yn-2-amine
  • 2-Methylhept-3-yn-2-amine

Comparison: 2-Methyloct-3-yn-2-amine is unique due to its longer carbon chain, which can influence its physical and chemical properties. Compared to shorter-chain analogs, it may exhibit different solubility, reactivity, and biological activity. The presence of the alkyne group also distinguishes it from other amines, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

2-methyloct-3-yn-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-4-5-6-7-8-9(2,3)10/h4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHDKLDFVKIJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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